3-[(2-Methoxyphenoxy)methyl]benzohydrazide

Benzohydrazide Derivatives Isomerism Structure-Activity Relationship

Researchers requiring a consistent benzohydrazide scaffold for hydrazone library synthesis often face supply inconsistencies. This compound (CAS 438464-05-2) resolves that with verified identity and purity. Key advantages: • Reactive hydrazide handle for rapid derivatization into heterocycles and screening libraries. • Defined 2-methoxyphenoxy substitution pattern essential for structure-activity relationship reproducibility. • Supplied with analytical certification, ensuring batch-to-batch reliability for medicinal chemistry programs.

Molecular Formula C15H16N2O3
Molecular Weight 272.3g/mol
CAS No. 438464-05-2
Cat. No. B457256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Methoxyphenoxy)methyl]benzohydrazide
CAS438464-05-2
Molecular FormulaC15H16N2O3
Molecular Weight272.3g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC2=CC(=CC=C2)C(=O)NN
InChIInChI=1S/C15H16N2O3/c1-19-13-7-2-3-8-14(13)20-10-11-5-4-6-12(9-11)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18)
InChIKeyROPNICPGKBBHHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(2-Methoxyphenoxy)methyl]benzohydrazide: Structural Overview & Procurement


3-[(2-Methoxyphenoxy)methyl]benzohydrazide (CAS 438464-05-2) is a synthetic small molecule belonging to the benzohydrazide class, with the molecular formula C15H16N2O3 and a molecular weight of 272.30 g/mol . This compound is supplied as a research chemical with purity specifications typically ≥95% from commercial sources, making it suitable for use as a synthetic intermediate and building block in medicinal chemistry research .

May support synthetic intermediate and building block use
Research-grade small molecule for medicinal chemistry
Benzohydrazide scaffold with 3-position substitution pattern

Why 3-[(2-Methoxyphenoxy)methyl]benzohydrazide Has No Direct Substitute


Benzohydrazide derivatives exhibit highly structure-dependent biological and chemical properties . Subtle variations in substitution pattern, such as the position of the methoxyphenoxy group on the benzohydrazide core, can significantly alter molecular interactions, stability, and reactivity [1]. Therefore, generic substitution with a different benzohydrazide analog (e.g., the 4-substituted isomer or a different methoxy substitution pattern) is not recommended without experimental validation, as it may compromise the intended research outcome or synthetic pathway .

Positional isomerism
3- vs. 4-substitution can shift reactivity and binding; may not directly substitute.
Methoxy group variation
2-methoxy vs. 3-methoxy isomer may differ in solubility and handling properties.

3-[(2-Methoxyphenoxy)methyl]benzohydrazide: Evidence Comparison


Isomeric Comparison: 3- vs. 4-Substitution

3-[(2-Methoxyphenoxy)methyl]benzohydrazide (CAS 438464-05-2) is the 3-substituted benzohydrazide isomer, while 4-[(2-Methoxyphenoxy)methyl]benzohydrazide (CAS 438473-11-1) is the 4-substituted isomer . The difference in substitution position on the benzohydrazide core is expected to influence chemical reactivity and biological interactions, as evidenced by structure-activity relationship studies on similar benzohydrazide derivatives .

Isomer Substitution Position
Class-level inference
3-position vs. 4-position substitution
Substitution pattern may influence reactivity and binding
Qualitative structural comparison; no direct compound data
Benzohydrazide Derivatives Isomerism Structure-Activity Relationship

Physicochemical Comparison: 2-Methoxy vs. 3-Methoxy Isomer

3-[(2-Methoxyphenoxy)methyl]benzohydrazide (CAS 438464-05-2) has a predicted density of 1.206±0.06 g/cm³ and a predicted pKa of 12.43±0.10 . Its isomer, 3-[(3-methoxyphenoxy)methyl]benzohydrazide (CAS 834913-38-1), shares the same molecular formula and weight (272.30 g/mol) but may exhibit different physicochemical properties due to the altered methoxy group position .

Predicted Physicochemical Profile
Data to verify
Density: 1.206±0.06 g/cm³; pKa: 12.43±0.10 (Predicted)
Supports solubility and handling assessment review
Predicted values; experimental confirmation recommended
Physicochemical Properties Solubility Drug-likeness

Benzohydrazide Derivatives as Enzyme Inhibitors

Benzohydrazide derivatives, as a class, have demonstrated inhibitory activity against various enzymes. For example, a series of benzohydrazide derivatives showed IC50 values ranging from 0.87 ± 0.31 to 19.0 ± 0.25 µM against urease [1], while another series exhibited IC50 values ranging from 76.04 ± 13.51 to 221.70 ± 13.59 μM against paraoxonase 1 (PON1) [2]. While specific data for 3-[(2-Methoxyphenoxy)methyl]benzohydrazide is not currently available, these class-level findings suggest potential for enzyme inhibition, which warrants further investigation.

Class-Level Enzyme Inhibition
Class-level inference
Urease IC50: 0.87–19.0 µM; PON1 IC50: 76.04–221.70 µM
May support enzyme inhibition screening direction
No specific data for this compound; class-level only
Benzohydrazide Derivatives Enzyme Inhibition Medicinal Chemistry

3-[(2-Methoxyphenoxy)methyl]benzohydrazide: Recommended Research Applications


Synthetic Intermediate: Heterocycles & Hydrazones

3-[(2-Methoxyphenoxy)methyl]benzohydrazide is a versatile building block for the synthesis of hydrazones and other heterocyclic compounds due to its reactive hydrazide functionality . Researchers can utilize this compound to generate diverse chemical libraries for biological screening or structure-activity relationship studies .

Enzyme Inhibition: Urease and PON1

Given the class-level evidence of benzohydrazide derivatives as enzyme inhibitors, 3-[(2-Methoxyphenoxy)methyl]benzohydrazide is a promising candidate for in vitro screening against urease or PON1 [1]. Its unique substitution pattern may confer selectivity or potency advantages over other benzohydrazide analogs, warranting further investigation.

Medicinal Chemistry & Lead Derivatization

As a member of the benzohydrazide class, which is known for diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties, 3-[(2-Methoxyphenoxy)methyl]benzohydrazide serves as a valuable starting point for medicinal chemistry programs . Its unique structural features make it suitable for derivatization and exploration as a potential lead compound.

Application
Selection Property
Validation Focus
Synthesis of hydrazones and heterocycles
Reactive hydrazide functionality
Building block reactivity and library generation
In vitro enzyme inhibition screening
Benzohydrazide class enzyme interaction
Target-based activity profiling (e.g., urease, PON1)
Medicinal chemistry lead exploration
Benzohydrazide scaffold derivatization
Structure-activity relationship (SAR) studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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